2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

Catalog No.
S11193315
CAS No.
M.F
C19H26N6O
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan...

Product Name

2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

IUPAC Name

2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)

InChI Key

LKXPLOHGQSEPEM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3

The compound 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is a purine derivative characterized by a complex structure that includes a butanol side chain and a benzylamino group. Its molecular formula is C20H28N6OC_{20}H_{28}N_{6}O, with a molecular weight of approximately 368.476 g/mol. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. It is also known under various synonyms, including N6-methyl-(R)-roscovitine, which highlights its relationship to other purine analogs used in therapeutic applications.

The chemical reactivity of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol primarily involves nucleophilic substitutions and potential deprotonation reactions due to the presence of amino groups. These reactions can facilitate the formation of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of the butanol moiety and the formation of more reactive intermediates.

Research indicates that 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases. This property positions it as a potential therapeutic agent in cancer treatment, where modulation of cell cycle regulation is crucial. Additionally, it has been studied for its effects on neurotransmitter systems, suggesting possible applications in neuropharmacology and the treatment of neurological disorders.

The synthesis of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol typically involves multi-step organic reactions:

  • Formation of the Purine Base: Starting from appropriate purine precursors, reactions such as alkylation and amination are conducted to introduce the benzylamino group.
  • Attachment of Butanol Chain: The butanol side chain is introduced through a coupling reaction, often employing coupling agents to facilitate the reaction between the amine and alcohol components.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

This compound has several potential applications:

  • Anticancer Agents: Due to its ability to inhibit cyclin-dependent kinases, it is being explored as a candidate for cancer therapy.
  • Neurological Research: Its interactions with neurotransmitter systems may lead to developments in treatments for conditions like schizophrenia or bipolar disorder.
  • Pharmaceutical Development: As a purine analog, it serves as a template for designing new drugs with enhanced efficacy and reduced side effects.

Interaction studies have revealed that 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol interacts with various biological targets, including:

  • Cyclin-dependent Kinases: Inhibition studies demonstrate its ability to modulate kinase activity, impacting cell proliferation and survival.
  • Neurotransmitter Receptors: Investigations into its binding affinity suggest that it may influence receptor-mediated signaling pathways.

These interactions underscore its potential as a versatile pharmacological agent.

Several compounds share structural similarities with 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol, including:

Compound NameMolecular FormulaKey Features
RoscovitineC19H26N6OC_{19}H_{26}N_{6}OCyclin-dependent kinase inhibitor
2-[[6-(Cyclopropylmethylamino)-9-propylpurin-2-yl]amino]butan-1-olC16H26N6OC_{16}H_{26}N_{6}OSimilar structure with cyclopropyl substitution
GV-58C22H30N4C_{22}H_{30}N_{4}P/Q-type calcium channel agonist

Uniqueness

The uniqueness of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol lies in its specific combination of structural features that confer potent biological activity against cyclin-dependent kinases while also potentially influencing neurotransmitter systems. This dual functionality distinguishes it from other purine derivatives, making it a valuable subject for further research in drug development.

Core Molecular Architecture

The compound features a purine base (a bicyclic structure comprising pyrimidine and imidazole rings) with three key substitutions:

  • A propyl group at the N9 position
  • A benzylamino group at the C6 position
  • A 2-amino-1-butanol moiety at the C2 position

These substitutions create a stereochemically complex molecule with potential for hydrogen bonding and hydrophobic interactions.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₉H₂₆N₆O
Molecular weight354.46 g/mol
IUPAC name2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
SMILESCCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3

Stereochemical Features

The butanol side chain introduces a chiral center at the C2 position of the amino alcohol group. While specific enantiomeric data are limited, analogs like (R)-roscovitine (CYC202) suggest stereochemistry influences biological activity.

The synthetic preparation of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol requires a comprehensive understanding of purine condensation reaction pathways. The fundamental approach begins with the formation of the purine scaffold through traditional condensation methodologies, which have been extensively studied for their efficiency in creating heterocyclic frameworks [1] [2].

The condensation synthesis of purine derivatives involves the formation of the bicyclic purine ring system through cyclization reactions between pyrimidine and imidazole precursors [3]. Recent advances in purine condensation reactions have demonstrated the effectiveness of using 2,6-dichloropurine as a versatile intermediate, which allows for sequential substitution reactions at multiple positions [4] [5]. The condensation of ribose with purine nucleobases has been shown to proceed through a salvage pathway mechanism, particularly effective in microdroplet environments where thermodynamic constraints are reduced compared to bulk solution conditions [6].

Modern condensation approaches for purine functionalization utilize microwave-assisted synthesis methods, which significantly improve reaction rates and yields while reducing side product formation [7]. The condensation reactions benefit from optimized reaction conditions including elevated temperatures (typically 90-150 degrees Celsius), basic reaction media, and appropriate solvent systems such as dimethylformamide or dimethyl sulfoxide [7]. The use of catalytic systems, particularly transition metal catalysts such as palladium and copper complexes, has enhanced the efficiency and selectivity of purine condensation reactions [7].

Data from systematic optimization studies indicate that condensation reaction yields can be improved from 20 percent to over 90 percent through careful control of reaction parameters [8]. The most effective condensation strategies employ a stepwise approach, beginning with the formation of the core purine structure followed by sequential functionalization at specific positions.

Reaction ConditionTraditional MethodOptimized MethodYield Improvement
TemperatureRoom temperature90-150°C45-75% increase
CatalystNoneTransition metals30-60% increase
Solvent SystemAqueousDMF/DMSO25-40% increase
Reaction Time24-48 hours2-8 hoursTime reduction

The condensation pathway for purine functionalization involves multiple mechanistic steps, including nucleophilic attack, cyclization, and aromatization processes [9]. The thermodynamic favorability of these condensation reactions in specialized reaction environments, such as microdroplets, demonstrates negative Gibbs free energy values ranging from -2.90 to -4.12 kcal/mol for various purine nucleoside formations [6].

Benzylamine Substitution Strategies at Position 6

The introduction of benzylamine substituents at position 6 of the purine ring represents a critical synthetic transformation in the preparation of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol. This substitution strategy relies primarily on nucleophilic aromatic substitution mechanisms, which demonstrate high regioselectivity and efficiency when properly optimized [10] [11].

The benzylamine substitution at position 6 typically proceeds through a nucleophilic aromatic substitution reaction with 6-chloropurine or 6-bromopurine derivatives as starting materials [11] [12]. The reaction mechanism involves the nucleophilic attack of the benzylamine nitrogen on the electron-deficient carbon at position 6, followed by elimination of the halide leaving group [10]. The reactivity order for halogen leaving groups has been established as fluorine > bromine > chlorine > iodine under standard nucleophilic conditions with primary amines [10].

Optimization studies for benzylamine substitution have identified several critical reaction parameters that influence both yield and selectivity [11] [12]. The reaction typically requires elevated temperatures in the range of 80-120 degrees Celsius and is often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [12]. The use of microwave irradiation has proven particularly effective, reducing reaction times from 24 hours to 2-4 hours while maintaining high yields [12].

Recent synthetic developments have demonstrated the effectiveness of using protected 6-chloropurine nucleosides in cross-coupling reactions for benzylamine introduction [12]. The photoredox and nickel-catalyzed cross-coupling methodology allows for direct installation of benzyl functionality with yields ranging from 50 to 90 percent across various substrate classes [12]. This approach offers significant advantages in terms of functional group tolerance and reaction mildness compared to traditional nucleophilic substitution methods.

The regioselectivity of benzylamine substitution at position 6 is enhanced through the use of directing effects from other substituents on the purine ring [13]. Studies have shown that electron-withdrawing groups at position 2 increase the electrophilicity of the carbon at position 6, facilitating nucleophilic attack by benzylamine [13]. The presence of alkyl substituents at position 9 also influences the electronic distribution within the purine ring, affecting the rate and selectivity of substitution reactions [14].

Data from systematic structure-activity relationship studies indicate that benzylamine substitution at position 6 is crucial for biological activity in purine-based cyclin-dependent kinase inhibitors [15] [16]. The benzyl group provides essential hydrophobic interactions with the enzyme active site, and modifications to the benzyl moiety can significantly impact binding affinity [16]. Crystal structure analysis of cyclin-dependent kinase 2 complexed with benzylamine-substituted purines reveals that the benzyl ring occupies a hydrophobic pocket adjacent to the adenine binding site [16].

SubstrateReaction ConditionsYield (%)Selectivity
6-Chloropurine100°C, DMF, 4h75-85>95% position 6
6-Bromopurine80°C, DMSO, 2h80-90>98% position 6
6-Fluoropurine90°C, NMP, 3h70-80>99% position 6

The synthetic methodology for benzylamine substitution has been further refined through the development of solid-phase synthesis approaches [17]. These methods enable the preparation of diverse benzylamine-substituted purine libraries with high purity and yield, facilitating structure-activity relationship studies and medicinal chemistry optimization [17].

Propyl Group Introduction at Position 9: Steric and Electronic Considerations

The introduction of propyl substituents at position 9 of the purine ring involves complex steric and electronic considerations that significantly influence both synthetic methodology and biological activity of the resulting compounds. The alkylation of purines at position 9 represents a fundamental transformation that requires careful optimization to achieve high regioselectivity and yield [5].

The propyl group introduction at position 9 typically occurs through alkylation reactions using propyl halides or other alkylating agents under basic conditions . The reaction mechanism involves deprotonation of the purine nitrogen at position 9, followed by nucleophilic substitution with the propyl electrophile . The regioselectivity between position 7 and position 9 alkylation is influenced by both steric and electronic factors, with position 9 being generally favored due to reduced steric hindrance and greater nucleophilicity [14].

Steric considerations play a crucial role in determining the efficiency and selectivity of propyl group introduction [19] [20]. The propyl substituent, being larger than methyl or ethyl groups, experiences increased steric interactions with neighboring substituents on the purine ring [20]. These steric effects can influence the conformation of the purine ring system and affect the accessibility of the nitrogen at position 9 for alkylation reactions [19].

Electronic effects of the propyl group at position 9 significantly impact the electronic distribution within the purine ring system [20]. The electron-donating nature of the alkyl substituent increases electron density on the purine ring, particularly affecting the reactivity of positions 2 and 6 toward nucleophilic substitution [20]. This electronic activation facilitates subsequent functionalization steps in the synthetic sequence leading to the target compound.

Systematic optimization studies have established optimal reaction conditions for propyl group introduction at position 9 [5]. The reaction typically requires elevated temperatures (80-120 degrees Celsius) and strong bases such as potassium carbonate or sodium hydride [5]. Polar aprotic solvents including dimethylformamide and dimethyl sulfoxide provide the best reaction media, supporting both the alkylation reaction and the solubility of reactants [5].

The regioselectivity of propyl group introduction can be controlled through the choice of starting material and reaction conditions [14]. Studies using 6-chloropurine as a starting material demonstrate that alkylation with propyl bromide under optimized conditions (potassium carbonate in dimethylformamide at 80 degrees Celsius) provides the 9-propyl isomer in 64-78 percent yield with high regioselectivity [5].

Alkyl HalideTemperature (°C)Yield (%)9-Propyl Selectivity (%)
Propyl bromide8064-78>95
Propyl iodide6070-85>98
Propyl chloride10045-60>90

Advanced synthetic methodologies have incorporated microwave-assisted alkylation for propyl group introduction, significantly reducing reaction times while maintaining high yields and selectivity [21]. The microwave-promoted reactions typically complete within 20 minutes compared to several hours required for conventional heating methods [21].

The steric effects of the propyl group at position 9 extend beyond synthetic considerations to influence the biological activity of the resulting purine derivatives [22]. Molecular modeling studies indicate that the propyl substituent adopts specific conformations that optimize hydrophobic interactions with target proteins while minimizing steric clashes [22]. The length and flexibility of the propyl chain provide an optimal balance between binding affinity and selectivity in biological systems [22].

Electronic considerations regarding the propyl group at position 9 also influence the stability and reactivity of the purine derivatives toward metabolic processes [22]. The electron-donating effect of the propyl group increases the electron density on the purine ring, potentially affecting the compound's susceptibility to enzymatic degradation pathways [22].

Butanol Side Chain Modifications: Synthetic Challenges and Solutions

The incorporation of the butanol side chain at position 2 of the purine ring presents significant synthetic challenges that require specialized methodologies and careful optimization to achieve acceptable yields and purity. The synthesis of 2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol specifically involves the introduction of the (R)-2-amino-1-butanol moiety, which demands both regioselective substitution and stereocontrol [5] [23].

The primary synthetic challenge in butanol side chain modification lies in the nucleophilic aromatic substitution reaction at position 2 of the purine ring [5]. This position is inherently less reactive than position 6 due to reduced electrophilicity, requiring more forcing reaction conditions to achieve substitution [5]. The reaction typically necessitates elevated temperatures (160-170 degrees Celsius) and extended reaction times (8-15 hours) to drive the substitution to completion [5].

The stereoselective introduction of (R)-2-amino-1-butanol presents additional complexity in the synthetic sequence [23]. The commercial availability of enantiopure (R)-2-amino-1-butanol provides a solution to the stereochemical challenge, but the harsh reaction conditions required for substitution at position 2 can lead to racemization or degradation of the chiral center [24] [23]. Optimization studies have established that conducting the reaction in sealed vessels at controlled temperatures minimizes epimerization while maintaining acceptable conversion rates [23].

Synthetic solutions to the butanol side chain modification challenge have been developed through systematic investigation of reaction parameters [5]. The most effective methodology involves heating the 6-benzylamino-2-chloro-9-propylpurine intermediate with (R)-2-amino-1-butanol neat in a sealed flask at 170 degrees Celsius for 8-15 hours [5]. This protocol provides yields ranging from 25 to 93 percent depending on the specific substrate structure and purity [5].

Alternative synthetic approaches have explored the use of more reactive leaving groups at position 2 to facilitate butanol side chain introduction under milder conditions [10]. Studies comparing different halogen leaving groups have shown that 2-fluoropurine derivatives exhibit enhanced reactivity toward nucleophilic substitution, allowing for lower reaction temperatures and shorter reaction times [10]. However, the increased reactivity of fluorine can also lead to reduced selectivity and increased side product formation [10].

The development of continuous flow methodologies has provided innovative solutions to the challenges associated with butanol side chain modifications [25]. Flow reactor systems enable precise temperature control and mixing, reducing the formation of impurities and improving overall process efficiency [25]. The continuous flow approach has demonstrated particular advantages for reactions requiring high temperatures and long residence times [25].

Purification challenges associated with butanol side chain modifications stem from the polar nature of the amino alcohol functionality and the potential for intermolecular hydrogen bonding [26]. Standard chromatographic techniques often provide inadequate separation due to the similar polarity of products and starting materials [26]. Specialized purification protocols involving gradient elution systems and polar stationary phases have been developed to address these challenges [26].

Reaction ParameterStandard ConditionsOptimized ConditionsImprovement
Temperature140°C170°C35% yield increase
Reaction Time4 hours8-15 hours50% conversion increase
AtmosphereAirSealed vessel25% purity increase
PurificationStandard columnSpecialized gradient40% recovery increase

The synthetic methodology for butanol side chain modification has been further refined through the application of design of experiments approaches [27]. Systematic investigation of multiple reaction parameters simultaneously has identified optimal conditions that balance yield, selectivity, and product purity [27]. These studies have revealed significant interactions between temperature, time, and solvent effects that were not apparent from traditional one-variable-at-a-time optimization [27].

Recent advances in synthetic methodology have explored the use of protecting group strategies to facilitate butanol side chain modifications [28]. Temporary protection of the amino and hydroxyl functionalities allows for milder reaction conditions and improved selectivity during the substitution reaction [28]. Subsequent deprotection steps can be optimized to preserve the integrity of the chiral center and minimize side product formation [28].

The development of enzymatic approaches for butanol side chain modifications represents an emerging area of synthetic innovation [29]. Enzymatic transglycosylation reactions catalyzed by nucleoside phosphorylases offer potential advantages in terms of stereoselectivity and mild reaction conditions [29]. However, the application of these methods to complex purine substrates requires further development and optimization [29].

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

354.21680947 g/mol

Monoisotopic Mass

354.21680947 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-08-2024

Explore Compound Types